N-methyl-1H-indole-2-carboxamide

Description

BenchChem offers high-quality N-methyl-1H-indole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-1H-indole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-11-10(13)9-6-7-4-2-3-5-8(7)12-9/h2-6,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIOMWQLXUWOJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80875879 |

Source

|

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69808-71-5 |

Source

|

| Record name | 1H-INDOLE-2-CARBOXAMIDE, N-METHYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80875879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-1H-indole-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of N-methyl-1H-indole-2-carboxamide, a molecule of interest in medicinal chemistry and drug discovery. This document is structured to deliver not just data, but also the scientific rationale behind the experimental determination of these properties, ensuring a blend of theoretical understanding and practical application.

Molecular Identity and Structural Characteristics

N-methyl-1H-indole-2-carboxamide is a derivative of indole, a ubiquitous heterocyclic scaffold in numerous biologically active compounds. The structural integrity of this molecule is foundational to its chemical behavior and interactions within a biological system.

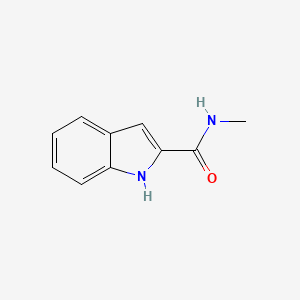

Chemical Structure:

Caption: Chemical structure of N-methyl-1H-indole-2-carboxamide.

Key Identifiers:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.2 g/mol | |

| CAS Number | 69808-71-5 | |

| InChIKey | GRIOMWQLXUWOJG-UHFFFAOYSA-N | [1] |

Physicochemical Properties: A Quantitative Overview

The physicochemical parameters of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the available and predicted properties for N-methyl-1H-indole-2-carboxamide.

| Property | Value | Method |

| Melting Point (°C) | Not Experimentally Determined (Estimated: 150-200) | - |

| Boiling Point (°C) | Not Experimentally Determined | - |

| Water Solubility | Not Experimentally Determined | - |

| logP (Octanol-Water Partition Coefficient) | 2.1 (Predicted) | XlogP[1] |

| pKa (Acid Dissociation Constant) | Not Experimentally Determined | - |

Expert Insight: The melting point of the precursor, 1-methyl-1H-indole-2-carboxylic acid, is reported to be in the range of 198-200 °C.[2] A structurally related compound, N-benzyl-1-methyl-1H-indole-2-carboxamide, has a reported melting point of 157–159 °C.[3] Based on these values, the melting point of N-methyl-1H-indole-2-carboxamide is anticipated to be within a similar range, though experimental verification is essential. The predicted logP of 2.1 suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing membrane permeability with aqueous solubility.

Experimental Protocols for Physicochemical Property Determination

To ensure scientific rigor, the following section details the standard experimental procedures for determining the key physicochemical properties of N-methyl-1H-indole-2-carboxamide.

Synthesis of N-methyl-1H-indole-2-carboxamide

A plausible synthetic route to N-methyl-1H-indole-2-carboxamide involves the amidation of 1-methyl-1H-indole-2-carboxylic acid. This can be achieved through the following general procedure:

Caption: General workflow for the synthesis of N-methyl-1H-indole-2-carboxamide.

Step-by-step Protocol:

-

Dissolution: Dissolve 1-methyl-1H-indole-2-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

-

Activation: Add a coupling agent (e.g., HATU or a combination of HOBt and EDC) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to the solution to activate the carboxylic acid.

-

Amine Addition: Introduce methylamine (or its hydrochloride salt with an additional equivalent of base) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, monitoring by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-methyl-1H-indole-2-carboxamide.

Determination of Melting Point

The melting point is a fundamental physical property indicative of purity. The capillary method is a standard and reliable technique.[4][5][6]

Caption: Workflow for melting point determination by the capillary method.

Step-by-step Protocol:

-

Sample Preparation: A small amount of the dry, crystalline N-methyl-1H-indole-2-carboxamide is finely powdered.

-

Capillary Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise determination (1-2 °C per minute) in the vicinity of the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A narrow melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is the gold standard for its determination.[7][8][9][10]

Caption: Workflow for logP determination using the shake-flask method.

Step-by-step Protocol:

-

Solvent Preparation: Prepare octanol-saturated water and water-saturated octanol by vigorously mixing equal volumes of n-octanol and water and allowing the layers to separate.

-

Sample Preparation: A known amount of N-methyl-1H-indole-2-carboxamide is dissolved in one of the pre-saturated solvents.

-

Partitioning: The solution is then mixed with a known volume of the other pre-saturated solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a sufficient time to allow for equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Acidity Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at different pH values. Potentiometric titration is a highly accurate method for its determination.[11][12][13]

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-step Protocol:

-

Sample Preparation: A precise amount of N-methyl-1H-indole-2-carboxamide is dissolved in a suitable solvent, which may be water or a co-solvent system for poorly soluble compounds.

-

Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.

Determination of Aqueous and Organic Solubility

Solubility is a critical parameter for drug absorption and formulation. A common method involves determining the concentration of a saturated solution.

Caption: Workflow for the determination of solubility.

Step-by-step Protocol:

-

Sample Preparation: An excess amount of solid N-methyl-1H-indole-2-carboxamide is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Result: The determined concentration represents the solubility of the compound in that specific solvent at that temperature.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-methyl-1H-indole-2-carboxamide, along with the standard experimental protocols for their determination. While some experimental data for this specific molecule is not yet publicly available, the provided methodologies and data for related compounds offer a strong foundation for researchers. The accurate determination of these properties is a critical step in the rational design and development of new therapeutic agents.

References

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Cambridge MedChem Consulting. LogP/D. Retrieved from [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Dong, V. M., & Riedel, J. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. JoVE. Retrieved from [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Pace Analytical. Determination of Melting Point. Retrieved from [Link]

-

PubChem. N-methyl-1h-indole-2-carboxamide. Retrieved from [Link]

- Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017).

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Scribd. Determination Of Melting Point Of An Organic Compound | PDF. Retrieved from [Link]

-

Scribd. Shake Flask Method | PDF | Science & Mathematics. Retrieved from [Link]

-

Semantic Scholar. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Calgary. Melting point determination. Retrieved from [Link]

-

University of Massachusetts. Solubility of Organic Compounds. Retrieved from [Link]

- Yilmaz, I., & Kaban, G. (2019). Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 10(1), 1032-1041.

Sources

- 1. PubChemLite - N-methyl-1h-indole-2-carboxamide (C10H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. rjpbcs.com [rjpbcs.com]

- 3. mdpi.com [mdpi.com]

- 4. byjus.com [byjus.com]

- 5. scribd.com [scribd.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. researchgate.net [researchgate.net]

- 10. diposit.ub.edu [diposit.ub.edu]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to the Mechanism of Action of Indole-2-Carboxamides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-1H-indole-2-carboxamide scaffold is a privileged chemical structure that forms the core of a diverse range of biologically active compounds. While the specific molecule "N-methyl-1H-indole-2-carboxamide" is not extensively characterized as a standalone agent, the broader class of indole-2-carboxamides has been the subject of intensive research, revealing multiple mechanisms of action across various therapeutic areas. This guide provides a comprehensive overview of the current understanding of how these compounds exert their effects at a molecular level, with a primary focus on their well-documented role as allosteric modulators of the cannabinoid CB1 receptor. Additionally, this document will explore other significant mechanisms, including their activity as antitubercular agents, anticancer compounds, and antiparasitic molecules.

The Indole-2-Carboxamide Scaffold: A Versatile Pharmacophore

The indole-2-carboxamide structure, characterized by an indole ring system with a carboxamide group at the 2-position, has proven to be a highly adaptable foundation for the design of novel therapeutics. Its rigid, planar indole core, combined with the hydrogen-bonding capabilities of the carboxamide linker, allows for a wide range of chemical modifications. These modifications, particularly at the indole nitrogen, the C3, C5, and C6 positions of the indole ring, and the amide nitrogen, have led to the development of compounds with high affinity and selectivity for various biological targets.

Primary Mechanism of Action: Allosteric Modulation of the Cannabinoid CB1 Receptor

The most extensively studied mechanism of action for indole-2-carboxamide derivatives is their ability to act as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[1][2][3] CB1 is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and is a key component of the endocannabinoid system, which regulates a multitude of physiological processes.[4]

Allosteric modulators bind to a topographically distinct site from the orthosteric site where endogenous ligands (like anandamide and 2-AG) or classical agonists/antagonists bind. This binding induces a conformational change in the receptor that can modulate the binding and/or efficacy of orthosteric ligands.

Positive, Negative, and Biased Allosteric Modulation

Indole-2-carboxamides have been shown to exhibit a range of allosteric effects on the CB1 receptor:

-

Positive Allosteric Modulators (PAMs): Certain indole-2-carboxamides can enhance the binding of orthosteric agonists to the CB1 receptor.[4] This potentiation can lead to a greater physiological response to endogenous cannabinoids.

-

Negative Allosteric Modulators (NAMs): Conversely, some derivatives act as NAMs, decreasing the binding or signaling of orthosteric agonists.[4]

-

Biased Allosteric Modulators: A particularly interesting finding is that some indole-2-carboxamides can act as biased allosteric modulators.[2] This means they can selectively modulate downstream signaling pathways. For example, a compound might enhance agonist-induced β-arrestin signaling while simultaneously inhibiting G-protein coupling.[2] This biased signaling offers a promising avenue for developing drugs with more specific effects and fewer side effects.

Structure-Activity Relationship (SAR) for CB1 Allosteric Modulation

Structure-activity relationship studies have revealed key chemical features of indole-2-carboxamides that govern their interaction with the CB1 receptor.[1][4][5]

-

The carboxamide functionality is essential for the stimulatory effect on the CB1 receptor.[1][3]

-

Substituents on the indole ring , such as a chlorine atom at the 5-position, can significantly influence activity.[1]

-

The nature of the substituent on the amide nitrogen is a critical determinant of potency and efficacy. For instance, N-phenethyl groups with specific substitutions have been shown to confer high stimulatory activity.[1]

-

The C3 position of the indole ring can also be modified to impact the allosteric effects of the ligand.[4]

Signaling Pathways Modulated by Indole-2-Carboxamide CB1 Modulators

The diagram below illustrates the allosteric modulation of the CB1 receptor by an indole-2-carboxamide derivative and its impact on downstream signaling.

Figure 1: Allosteric modulation of the CB1 receptor by an indole-2-carboxamide.

Emerging Mechanisms of Action of Indole-2-Carboxamides

Beyond their effects on the CB1 receptor, the indole-2-carboxamide scaffold has been successfully adapted to target other proteins and pathways implicated in various diseases.

Antitubercular Activity

Indole-2-carboxamides have emerged as a promising class of agents against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[6][7]

-

Target: Several studies have identified the mycobacterial membrane protein large 3 (MmpL3) transporter as a key target of these compounds.[8][9] MmpL3 is essential for the transport of mycolic acids, a critical component of the mycobacterial cell wall.

-

Mechanism: By inhibiting MmpL3, indole-2-carboxamides disrupt cell wall synthesis, leading to bacterial death.

-

SAR: Structure-activity relationship studies have shown that lipophilicity plays a significant role in the antitubercular activity of this class of compounds, with specific substitutions on the indole ring and the amide nitrogen enhancing potency.[6][7][10]

Anticancer Activity

Recent research has explored the potential of indole-2-carboxamides as anticancer agents.

-

Targets: A novel series of indole-2-carboxamide derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[11]

-

Mechanism: By inhibiting both EGFR, a key driver of cell proliferation in many cancers, and CDK2, a crucial regulator of the cell cycle, these compounds can induce apoptosis and inhibit the growth of cancer cells.[11]

Antiparasitic Activity

The indole-2-carboxamide scaffold is also being investigated for its efficacy against various parasites.

-

Trypanosoma cruzi (Chagas Disease): Phenotypic screening has identified indole-2-carboxamides with activity against the intracellular amastigote forms of T. cruzi.[12][13] While CYP51 inhibition was initially considered a potential mechanism, it was later deprioritized.[12]

-

Plasmodium falciparum (Malaria): Optimization of indole-2-carboxamide derivatives has yielded compounds with potent antiplasmodial activity.[14] Mechanistic studies suggest that these compounds may interfere with the homeostasis of the parasite's digestive vacuole.[14]

TRPV1 Agonism

Derivatives of N-methyl-1H-indole-2-carboxamide have been designed and synthesized as agonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[15] TRPV1 is an ion channel involved in the detection and transduction of nociceptive stimuli.

Experimental Protocols for Elucidating the Mechanism of Action

The following are representative experimental workflows for characterizing the mechanism of action of indole-2-carboxamide derivatives, with a focus on CB1 receptor modulation.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to its target receptor and for characterizing its allosteric effects.

Workflow:

Figure 2: Workflow for a radioligand binding assay.

Step-by-Step Protocol:

-

Preparation of Cell Membranes:

-

Culture HEK293 cells stably expressing the human CB1 receptor.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Incubation:

-

In a 96-well plate, add the cell membranes, a radiolabeled orthosteric ligand (e.g., [³H]CP55,940), and varying concentrations of the indole-2-carboxamide test compound.

-

Incubate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

-

Separation:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification:

-

Place the filter mats in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression to calculate the IC50 (the concentration of the compound that inhibits 50% of specific binding).

-

To determine if the compound is a PAM or NAM, perform saturation binding experiments with the radioligand in the presence and absence of the test compound.

-

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays measure the effect of a compound on receptor signaling. The GTPγS binding assay is a common method for assessing G-protein activation.

Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the CB1 receptor as described above.

-

Incubation:

-

Incubate the membranes with a CB1 agonist, varying concentrations of the indole-2-carboxamide test compound, and [³⁵S]GTPγS in an assay buffer containing GDP.

-

The [³⁵S]GTPγS will bind to the Gα subunit upon receptor activation.

-

-

Separation and Quantification: Separate bound and free [³⁵S]GTPγS using filtration and quantify the radioactivity as in the radioligand binding assay.

-

Data Analysis: Analyze the data to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

Quantitative Data Summary

The following table summarizes representative data for indole-2-carboxamide derivatives acting on the CB1 receptor, as reported in the literature.

| Compound ID | Target | Assay Type | Value | Reference |

| 13 | CB1 Receptor | Stimulatory Activity | EC50 = 50 nM | [1][3] |

| 21 | CB1 Receptor | Stimulatory Activity | EC50 = 90 nM | [1][3] |

| 11j | CB1 Receptor | Allosteric Modulator | KB = 167.3 nM | [4][5] |

| 11j | CB1 Receptor | Binding Cooperativity | α = 16.55 | [4][5] |

Conclusion and Future Directions

The N-methyl-1H-indole-2-carboxamide scaffold is a remarkably versatile platform for the development of novel therapeutic agents with diverse mechanisms of action. While the most well-established role for this class of compounds is as allosteric modulators of the CB1 receptor, ongoing research continues to uncover new biological targets and potential applications in areas such as infectious diseases and oncology. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these compounds to translate their promising in vitro activity into clinically effective treatments. The development of biased allosteric modulators of the CB1 receptor, in particular, holds significant promise for fine-tuning endocannabinoid signaling and achieving therapeutic benefits with an improved side-effect profile.

References

-

Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., Novellino, E., Di Marzo, V., & Silvestri, R. (2012). Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 55(11), 5626–5630. [Link]

-

Ahn, K. H., Gopinathan, S., & Kendall, D. A. (2014). Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor. PubMed, 251(1), 115-24. [Link]

-

Gao, F., Gopinathan, S., & Ahn, K. H. (2016). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). PubMed Central, 9(12), 2491-503. [Link]

-

Piscitelli, F., Ligresti, A., La Regina, G., Coluccia, A., Morera, L., Allarà, M., Novellino, E., Di Marzo, V., & Silvestri, R. (2012). Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor. PubMed, 55(11), 5626-30. [Link]

-

Gao, F., Gopinathan, S., & Ahn, K. H. (2016). Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1). PubMed, 9(12), 2491-2503. [Link]

-

Sguassero, G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275. [Link]

-

Onajole, O. K., et al. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed, 56(22), 9234-48. [Link]

-

Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 786-799. [Link]

-

Spadoni, G., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6263. [Link]

-

Alsayed, S. S. R., et al. (2020). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Molecules, 25(23), 5678. [Link]

-

Onajole, O. K., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. Journal of Medicinal Chemistry, 56(22), 9234-9248. [Link]

-

Alsayed, S. S. R., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

-

Singh, K., et al. (2025). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Infectious Diseases. [Link]

-

Sguassero, G., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PubMed Central. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Profiling two indole-2-carboxamides for allosteric modulation of the CB1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-2-carboxamides as allosteric modulators of the cannabinoid CB₁ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study of indole-2-carboxamides identifies a potent allosteric modulator for the cannabinoid receptor 1 (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of N-methyl-1H-indole-2-carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide delves into the diverse and potent biological activities of N-methyl-1H-indole-2-carboxamide derivatives, a chemical scaffold of significant interest in modern medicinal chemistry. We will explore their therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Introduction: The Privileged Indole Scaffold

The indole nucleus is a prominent heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged scaffold" in drug design. The introduction of an N-methyl-1H-indole-2-carboxamide framework further enhances the drug-like properties of these molecules, offering a versatile platform for structural modifications to fine-tune their biological activity, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

N-methyl-1H-indole-2-carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating potent antiproliferative and apoptotic activities against a range of human cancer cell lines.[1][2][3][4][5] Their multifaceted mechanism of action often involves the dual inhibition of key oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[1][4]

Mechanism of Action: Dual EGFR/CDK2 Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Its aberrant activation is a common driver in various cancers. CDKs, particularly CDK2, are essential for cell cycle progression. The dual inhibition of both EGFR and CDK2 by certain N-methyl-1H-indole-2-carboxamide derivatives leads to a synergistic anticancer effect, inducing cell cycle arrest and apoptosis.[1][4]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have revealed key structural features that govern the anticancer potency of these derivatives. Modifications at the 3- and 5-positions of the indole ring, as well as variations in the substituent on the carboxamide nitrogen, have been shown to significantly impact their activity.[1][4] For instance, the presence of a phenethyl moiety on the carboxamide nitrogen and specific halogen substitutions on the indole ring have been correlated with enhanced antiproliferative effects.[1][4]

Experimental Protocol: MTT Assay for Antiproliferative Activity

A crucial in vitro assay to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, Panc-1, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-methyl-1H-indole-2-carboxamide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that causes 50% growth inhibition) values.

Antimicrobial and Antifungal Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat. N-methyl-1H-indole-2-carboxamide derivatives have demonstrated promising antimicrobial and antifungal activities against a broad spectrum of microorganisms.[6][7][8]

Mechanism of Action

The antimicrobial mechanism of these derivatives can vary. For bacteria, some compounds are proposed to inhibit MurB, an essential enzyme in peptidoglycan biosynthesis.[6] In fungi, the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis, is a suggested mechanism of action.[6]

Spectrum of Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli.[6] Their antifungal activity has been observed against species such as Aspergillus fumigatus and Trichophyton viride.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial potency of a compound.

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the N-methyl-1H-indole-2-carboxamide derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Certain N-methyl-1H-indole-2-carboxamide derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[9][10]

Mechanism of Action

These compounds can suppress the lipopolysaccharide (LPS)-induced expression of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages.[9] This suggests an interference with inflammatory signaling pathways, such as the NF-κB pathway.

Other Notable Biological Activities

Beyond the aforementioned areas, N-methyl-1H-indole-2-carboxamide derivatives have shown a range of other interesting biological activities:

-

Antitubercular Activity: Some derivatives have exhibited potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[11][12]

-

Anti-Trypanosoma cruzi Activity: This scaffold has been explored for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi.[13][14]

-

CB1 Receptor Allosteric Modulators: Certain derivatives act as negative allosteric modulators of the cannabinoid 1 (CB1) receptor, which has implications for various neurological and psychiatric disorders.[15][16][17]

-

Na+/H+ Exchanger Inhibitors: Inhibition of the Na+/H+ exchanger has therapeutic potential in cardiovascular diseases.[18]

-

Antiplasmodial Activity: Some indole-2-carboxamides have been identified as having activity against the malaria parasite, Plasmodium falciparum.[19]

Synthesis of N-methyl-1H-indole-2-carboxamide Derivatives

A common synthetic route to access these derivatives involves the coupling of a substituted N-methyl-1H-indole-2-carboxylic acid with a desired amine.

General Synthetic Procedure:

-

To a solution of the N-methyl-1H-indole-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate).[1][7]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), to the reaction mixture.

-

Add the desired amine to the activated carboxylic acid.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by extraction and purify the crude product by column chromatography to obtain the desired N-methyl-1H-indole-2-carboxamide derivative.

Conclusion and Future Perspectives

N-methyl-1H-indole-2-carboxamide derivatives represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases. Future research should focus on optimizing their potency, selectivity, and pharmacokinetic properties through further structure-activity relationship studies and advanced drug design strategies. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs.

References

-

N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. (2023-01-16). MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. PMC. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PMC - PubMed Central. [Link]

-

Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC. [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC. [Link]

-

Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents. Jordan Journal of Chemistry (JJC). [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. PMC. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. ResearchGate. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed. [Link]

-

Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. PubMed. [Link]

-

Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. ResearchGate. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. PMC. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. ResearchGate. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. indianchemicalsociety.com [indianchemicalsociety.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Evaluating the In Vitro Antiproliferative Activity of N-methyl-1H-indole-2-carboxamide

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Its derivatives have been shown to exhibit anticancer properties through diverse mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases, as well as the induction of apoptosis.[1][3][4] This guide focuses on a specific derivative, N-methyl-1H-indole-2-carboxamide, providing a comprehensive framework for researchers and drug development professionals to rigorously assess its in vitro antiproliferative activity. We delve into the rationale behind selecting primary and secondary assays, offer detailed, field-tested protocols for cytotoxicity and cell cycle analysis, and discuss the interpretation of data to elucidate potential mechanisms of action. This document serves as a practical whitepaper, blending established methodologies with expert insights to ensure a robust and logical evaluation of this promising compound class.

Introduction: The Rationale for Investigating N-methyl-1H-indole-2-carboxamide

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual challenge in drug discovery.[5][6] Heterocyclic compounds are a cornerstone of this effort, with the indole ring system being particularly prominent due to its unique biological and physicochemical properties.[1] The versatility of the indole scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity.[7][8]

The indole-2-carboxamide moiety, specifically, has been identified as a key pharmacophore in compounds designed as potential antiproliferative agents.[9][10] Structure-activity relationship (SAR) studies have revealed that modifications to this core can profoundly impact biological outcomes. Notably, research on related indole derivatives has shown that methylation at the N-1 position of the indole ring can enhance antiproliferative activity significantly, in some cases by as much as 60-fold compared to the non-substituted analog.[8]

This observation provides a strong scientific rationale for the focused investigation of N-methyl-1H-indole-2-carboxamide . By combining the established indole-2-carboxamide core with the potency-enhancing N-methyl group, this compound represents a logical candidate for targeted antiproliferative screening. This guide outlines the critical experimental workflow to validate its activity and probe its mechanism.

Foundational Assays for Antiproliferative Screening

A robust assessment of a compound's antiproliferative effects requires a multi-pronged approach. It is crucial to move beyond a single endpoint and employ orthogonal assays that measure different cellular parameters. This strategy minimizes the risk of artifacts and provides a more complete picture of the compound's biological impact.

-

Primary Screening (Cytotoxicity/Cytostasis): The initial goal is to determine if the compound can inhibit cell growth or kill cancer cells, typically summarized by an IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. We will detail two gold-standard assays:

-

Secondary Screening (Mechanistic Elucidation): Once antiproliferative activity is confirmed, the next step is to understand how the compound works.

-

Cell Cycle Analysis: This powerful technique uses flow cytometry to reveal at which phase of the cell division cycle the compound exerts its effects, offering critical clues about its molecular target.[14]

-

The following workflow diagram illustrates this logical progression from primary screening to mechanistic insight.

Caption: High-level experimental workflow for evaluating antiproliferative compounds.

Core Methodologies: Step-by-Step Protocols

As a Senior Application Scientist, it is understood that success lies in the details. The following protocols are presented as self-validating systems, with internal controls and critical steps highlighted to ensure reproducibility and trustworthiness.

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells.[11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[11] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active (viable) cells.[15]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of N-methyl-1H-indole-2-carboxamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. The incubation time is critical and may need optimization, as it depends on the cell type and its metabolic rate. Visually confirm the formation of purple precipitate in the control wells.

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[11][15] A reference wavelength of >650 nm can be used to correct for background absorbance.[11]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

Principle: The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions.[13][16] The amount of bound dye is directly proportional to the total protein mass, and thus to the cell number. This assay was famously adopted by the National Cancer Institute (NCI) for its NCI-60 drug screen.[17]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. A parallel plate should be prepared and fixed at the time of drug addition (Time Zero, T₀) to calculate growth inhibition.

-

Cell Fixation: After the 48/72-hour incubation, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells, incubating for 1 hour at 4°C.[12][17]

-

Washing: Discard the supernatant and wash the plates four to five times with slow-running tap water or distilled water to remove TCA, unbound dye, and serum proteins.[13][16] Tap the plates on paper towels to remove excess water and allow them to air-dry completely.

-

SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[12][18]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[12] Air-dry the plates until no moisture is visible.

-

Solubilization and Reading: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[12] Place the plate on a shaker for 5-10 minutes. Measure the optical density (OD) at 515 nm or a wavelength between 550-580 nm.[16][18]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: This flow cytometry-based method quantifies the DNA content of individual cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. As cells progress through the cell cycle, their DNA content changes predictably: cells in the G0/G1 phase have a normal (2N) DNA content, cells in the S (synthesis) phase have an intermediate amount, and cells in the G2 or M (mitosis) phase have double the normal content (4N).[14] This allows for the quantification of cells in each phase.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates to achieve ~70-80% confluency after treatment. Treat cells with N-methyl-1H-indole-2-carboxamide at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant duration (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells to include any apoptotic populations. Trypsinize adherent cells, combine with the supernatant, and pellet everything by centrifugation (e.g., 250 x g for 5 minutes).

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[19][20] Fix the cells for at least 30 minutes at 4°C (or overnight at -20°C). Fixation with ethanol is preferred for DNA content analysis as it preserves DNA integrity.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20] The RNase is critical to prevent the staining of double-stranded RNA.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population using forward scatter (FSC) versus side scatter (SSC) plots to exclude debris and doublets.[19][21] Acquire the fluorescence data for PI (typically in the FL2 or PE channel).

-

Data Modeling: The resulting DNA content histogram is analyzed using software (e.g., ModFit LT™, FlowJo™) to deconvolute the G0/G1, S, and G2/M populations and calculate the percentage of cells in each phase.[20]

Data Presentation and Interpretation

Cytotoxicity Data

The results from the MTT and SRB assays are typically used to calculate the concentration of the compound that causes 50% inhibition of cell growth (GI50).

Table 1: Hypothetical Antiproliferative Activity (GI50) of N-methyl-1H-indole-2-carboxamide

| Cell Line | Histology | MTT Assay GI50 (µM) | SRB Assay GI50 (µM) |

|---|---|---|---|

| A549 | Lung Carcinoma | 8.5 ± 0.7 | 9.2 ± 1.1 |

| MCF-7 | Breast Adenocarcinoma | 5.3 ± 0.4 | 4.9 ± 0.6 |

| HCT-116 | Colon Carcinoma | 12.1 ± 1.5 | 11.5 ± 1.3 |

| HeLa | Cervical Carcinoma | 6.8 ± 0.9 | 7.1 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The close correlation between the GI50 values obtained from the metabolic (MTT) and biomass (SRB) assays provides strong, cross-validated evidence of the compound's antiproliferative effect, reducing the likelihood of assay-specific artifacts.

Cell Cycle Analysis Data

Table 2: Hypothetical Effect of N-methyl-1H-indole-2-carboxamide on Cell Cycle Distribution in A549 Cells (24h Treatment)

| Treatment Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

|---|---|---|---|

| Vehicle Control (0.1% DMSO) | 55.2% | 28.1% | 16.7% |

| 4 µM (0.5x GI50) | 51.8% | 25.5% | 22.7% |

| 8 µM (1x GI50) | 24.3% | 15.6% | 60.1% |

| 16 µM (2x GI50) | 15.1% | 9.8% | 75.1% |

Interpretation: The data show a dose-dependent decrease in the G0/G1 and S phase populations with a significant, corresponding accumulation of cells in the G2/M phase. This G2/M arrest is a classic hallmark of compounds that interfere with microtubule dynamics or inhibit kinases crucial for mitotic progression, such as cyclin-dependent kinases (CDKs).[3][8]

Postulated Mechanisms of Action

The indole scaffold is known to interact with a variety of anticancer targets.[3] The experimental findings—specifically, potent growth inhibition and a strong G2/M cell cycle arrest—allow us to formulate a data-driven hypothesis regarding the mechanism of action for N-methyl-1H-indole-2-carboxamide.

Potential molecular targets consistent with a G2/M arrest include:

-

Tubulin Polymerization: Many indole derivatives function as anti-tubulin agents, binding to microtubules and disrupting mitotic spindle formation, which prevents cells from completing mitosis.[8][22]

-

Kinase Inhibition: The compound could be inhibiting key kinases that regulate the G2/M transition, such as CDK1/Cyclin B. Several indole-2-carboxamide derivatives have been reported as EGFR and CDK2 inhibitors.[9][23]

-

Induction of Apoptosis: Prolonged arrest in mitosis can trigger programmed cell death (apoptosis). This can be confirmed by looking for markers like a sub-G1 peak in the cell cycle histogram, or by specific assays for caspase activation or PARP cleavage.[24]

The diagram below illustrates a potential pathway where a compound induces G2/M arrest, leading to apoptosis.

Caption: Postulated mechanism: G2/M arrest leading to apoptotic cell death.

Conclusion and Future Directions

This guide provides a comprehensive and technically sound framework for the initial in vitro evaluation of N-methyl-1H-indole-2-carboxamide as an antiproliferative agent. By employing a logical sequence of orthogonal assays—from primary cytotoxicity screening with MTT and SRB to mechanistic investigation via cell cycle analysis—researchers can generate high-quality, trustworthy data.

The hypothetical results presented herein suggest that N-methyl-1H-indole-2-carboxamide is a potent inhibitor of cancer cell proliferation that likely acts by inducing a G2/M phase cell cycle arrest.

Future work should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) through techniques like kinase profiling, tubulin polymerization assays, or proteomics.

-

Apoptosis Confirmation: Quantifying apoptosis using Annexin V/PI staining or Western blotting for cleaved caspases and PARP.

-

Selectivity Profiling: Assessing the compound's cytotoxicity against non-cancerous cell lines to determine its therapeutic index.

-

In Vivo Efficacy: Advancing the compound to preclinical animal models to evaluate its antitumor activity in a physiological context.

By following this structured approach, the full therapeutic potential of N-methyl-1H-indole-2-carboxamide and related analogs can be systematically explored and validated.

References

- Devi, N., Kaur, K., Biharee, A., & Jaitak, V. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1802-1824.

- AIP Publishing. (n.d.). Indole As An Emerging Scaffold In Anticancer Drug Design.

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, M. G. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). RSC Medicinal Chemistry, 13(1), 21-42.

- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.

- Al-Malki, A. L., & Ali, A. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals, 17(7), 922.

- MDPI. (2024).

- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1-28.6.11.

- Encyclopedia.pub. (2021).

- Bentham Science. (2024). Anti-Tumor Activity of Indole: A Review.

- Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips.

- Bio-protocol. (2019). Sulforhodamine B (SRB)

- Bentham Science Publisher. (n.d.).

- Pharmaceuticals. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights.

- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.

- Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol.

- Sigma-Aldrich. (n.d.).

- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.

- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.

- Canvax. (2023).

- Abcam. (n.d.).

- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB)

- Cell Biolabs, Inc. (n.d.).

- National Cancer Institute. (n.d.). Classic NCI-60 Screen (Archived).

- O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European journal of biochemistry, 267(17), 5421-5426.

- Stec, J., Onajole, O. K., Ghafouri, M., & Shere, L. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatr. RSC Medicinal Chemistry, 12(5), 783-793.

- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5275.

- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2023).

- Chula Digital Collections. (2022).

- Wang, Z., Li, Z., Ye, Y., Li, X., Ju, W., & Chen, H. (2014). Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives. European journal of medicinal chemistry, 84, 539-547.

- Mohamed, F. A., Alakilli, S. Y., El Azab, E. F., Baawad, F. A., Shaaban, E. I. A., Alrub, H. A., ... & Abdelrahman, M. H. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2214304.

- ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- ResearchGate. (2025).

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Indole Derivatives as Anti-Lung Cancer Agents | Encyclopedia MDPI [encyclopedia.pub]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. canvaxbiotech.com [canvaxbiotech.com]

- 17. dctd.cancer.gov [dctd.cancer.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. assaygenie.com [assaygenie.com]

- 20. wp.uthscsa.edu [wp.uthscsa.edu]

- 21. biocompare.com [biocompare.com]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

- 24. Design, synthesis and antiproliferative activity of a novel class of indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of N-methyl-1H-indole-2-carboxamide

Topic: Protocol for N-methyl-1H-indole-2-carboxamide Synthesis Content Type: Detailed Application Note and Protocol

Abstract & Scope

This application note details the optimized protocol for the synthesis of N-methyl-1H-indole-2-carboxamide (CAS: 69808-71-5). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for various bioactive molecules, including TRPV1 agonists and antiviral agents.[1][2]

Critical Nomenclature Distinction: Researchers must distinguish this target from 1-methyl-1H-indole-2-carboxamide.

-

Target (This Protocol):

— Methylation occurs on the amide nitrogen ( -

Isomer (Not Covered): Methylation occurs on the indole nitrogen (

).[1]

This guide presents two validated methodologies:

-

Method A (High Purity/Discovery Scale): Peptide coupling using HATU.[1][2] Recommended for gram-scale synthesis where purity is paramount.[1][2]

-

Method B (Cost-Effective/Scale-Up): Direct aminolysis of ethyl indole-2-carboxylate.[1][2] Recommended for multi-gram to kilogram batches.[1][2]

Retrosynthetic Analysis & Workflow

The synthesis relies on the functionalization of the C2 position of the indole ring.[1] The electron-rich nature of the indole core requires careful handling to prevent oxidation or polymerization, although the C2-carboxylate is relatively stable.[1][2]

Logical Pathway Diagram

Caption: Convergent synthetic pathways for N-methyl-1H-indole-2-carboxamide synthesis.

Experimental Protocols

Method A: HATU-Mediated Coupling (Preferred for <10g)

This method utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a high-efficiency coupling reagent that minimizes racemization (irrelevant here, but ensures high yield) and side reactions compared to EDC/HOBt.[1][2]

Reagents & Materials:

| Reagent | Equiv. | MW ( g/mol ) | Role |

|---|---|---|---|

| Indole-2-carboxylic acid | 1.0 | 161.16 | Starting Material |

| Methylamine (2.0M in THF) | 1.5 | 31.06 | Nucleophile |

| HATU | 1.2 | 380.23 | Coupling Agent |

| DIPEA (Hünig's Base) | 2.0 | 129.24 | Base |

| DMF (Anhydrous) | - | - | Solvent (10 mL/g) |[1][2]

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

-

Base Addition: Add DIPEA (2.0 equiv) dropwise at room temperature (RT). Stir for 5 minutes.

-

Coupling Agent: Add HATU (1.2 equiv) in one portion.[1][2] The solution typically turns yellow/orange.[1][2] Stir for 15–30 minutes at RT to form the active ester.

-

Amine Addition: Cool the mixture to 0°C (ice bath). Add Methylamine solution (1.5 equiv) dropwise via syringe.[1][2]

-

Reaction: Remove the ice bath and stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1][2]

-

Workup (Precipitation Method):

-

Isolation: Filter the solid using a sintered glass funnel. Wash the cake with water (

) and cold diethyl ether ( -

Drying: Dry under high vacuum at 40°C for 12 hours.

Method B: Direct Ester Aminolysis (Preferred for >10g)

This method avoids expensive coupling reagents but requires a sealed pressure vessel (or autoclave) due to the volatility of methylamine.[1]

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Ethyl indole-2-carboxylate | 1.0 | Starting Material |

| Methylamine (33% in EtOH) | 5.0 - 10.0 | Nucleophile/Solvent |

| Ethanol (Absolute) | - | Co-solvent (if needed) |[1][2]

Step-by-Step Protocol:

-

Charging: Charge a heavy-walled pressure tube or autoclave with Ethyl indole-2-carboxylate .[1][2]

-

Solvent: Add Methylamine solution (33% wt in EtOH). A large excess (5–10 equiv) drives the equilibrium forward and acts as the solvent.

-

Reaction: Seal the vessel tightly. Heat to 80°C–90°C for 12–24 hours.[1][2]

-

Monitoring: Cool to RT carefully before opening to sample for TLC. Ensure consumption of starting ester (

in 50% EtOAc/Hex) and formation of amide ( -

Workup:

-

Purification: If the residue is colored, recrystallize from Ethanol/Water (9:1).[1][2]

Characterization & Quality Control

Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Turns beige upon oxidation/light exposure.[1][2] |

| Molecular Weight | 174.20 g/mol | Formula: |

| Melting Point | 228°C – 230°C | Sharp melting point indicates high purity.[1] |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water and hexane.[1][2] |

Spectroscopic Validation (Self-Validating System)

To confirm the structure and rule out the N1-methyl isomer, check the proton NMR carefully.[1][2]

-

NMR (400 MHz, DMSO-

- 11.60 (s, 1H, Indole N-H ): Crucial diagnostic.[1][2] If this broad singlet is absent, you have methylated the indole nitrogen.[1][2]

-

8.45 (q,

-

7.60 (d,

-

7.42 (d,

- 7.15 (m, 2H, Ar-H).[1][2]

- 7.05 (s, 1H, C3-H).[1][2]

-

2.85 (d,

Critical Process Parameters (CPP) & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (Method A) | Incomplete activation or hydrolysis of active ester.[1][2] | Ensure DMF is anhydrous.[1][2][3] Increase activation time of Acid+HATU before adding amine.[1][2] |

| Product is Brown/Red | Indole oxidation.[1][2] | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize from EtOH with activated charcoal. |

| N1-Methylation (Impurity) | Use of strong base (NaH) or alkyl halides.[1][2] | Avoid alkyl halides.[1][2] Method A/B described here are specific for Amide formation and will not methylate the indole N1 without strong deprotonation.[1][2] |

| Sticky Solid | Residual DMF. | Wash the filter cake extensively with water.[1][2] Slurry the solid in water for 1 hour before final filtration.[1][2] |

References

-

Synthesis of Indole-2-carboxamides: ChemicalBook. "N-Methyl-1H-indole-2-carboxamide Synthesis." Accessed Oct 2023.[1][2]

-

Coupling Reagents in Indole Chemistry: Sigma-Aldrich.[1][2] "Amide Coupling Reagents: HATU."

-

General Indole Synthesis & Properties: National Institute of Standards and Technology (NIST). "1H-Indole-2-carboxylic acid data."[1][2]

-

Pharmacological Relevance: National Center for Biotechnology Information (NCBI).[1][2] "Indole-2-carboxamide derivatives as TRPV1 antagonists."

Sources

using N-methyl-1H-indole-2-carboxamide in EGFR/CDK2 inhibition assays

An In-Depth Guide to the Application of N-methyl-1H-indole-2-carboxamide in EGFR and CDK2 Inhibition Assays

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting protein kinases.[1][2] This guide provides a comprehensive framework for researchers investigating the inhibitory potential of N-methyl-1H-indole-2-carboxamide and related derivatives against two critical oncology targets: Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). We present detailed protocols for both biochemical and cell-based assays, explain the rationale behind experimental choices, and offer guidance on data analysis and interpretation. This document serves as a practical resource for scientists in drug discovery and cancer biology, enabling the robust evaluation of indole-2-carboxamides as potential dual kinase inhibitors.[3]

Introduction: The Rationale for Dual EGFR/CDK2 Inhibition

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Its dysregulation through overexpression or mutation is a well-established driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, making it a validated therapeutic target.[4][5]

Cyclin-Dependent Kinase 2 (CDK2) , a serine/threonine kinase, is a key regulator of cell cycle progression.[6] In complex with Cyclin E or Cyclin A, CDK2 governs the G1/S phase transition, a critical checkpoint for DNA replication.[6] Aberrant CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell division.[7]

The simultaneous inhibition of both EGFR-mediated growth signals and CDK2-driven cell cycle progression presents a compelling therapeutic strategy. This dual-pronged attack can potentially overcome resistance mechanisms and lead to more potent anti-proliferative effects. The indole-2-carboxamide scaffold has emerged as a promising starting point for developing such dual inhibitors, with published studies demonstrating potent activity of its derivatives against both EGFR and CDK2.[3][5] This guide focuses on N-methyl-1H-indole-2-carboxamide as a representative compound for establishing and validating appropriate screening protocols.

Signaling Pathway Overview

A fundamental understanding of the target pathways is crucial for designing and interpreting inhibition assays.

EGFR Signaling Cascade